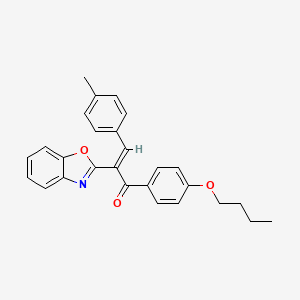![molecular formula C23H27N5O3 B12160879 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12160879.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(4-甲氧基苯基)四氢-2H-吡喃-4-基]甲基}-3,4-二甲基-2-(1H-四唑-1-基)苯甲酰胺是一种复杂的有机化合物,在各种科学领域具有潜在的应用。该化合物具有独特的结构,结合了四氢吡喃环、甲氧基苯基和四唑基,使其成为药物化学和材料科学研究的一个有趣的主题。
准备方法
合成路线和反应条件
N-{[4-(4-甲氧基苯基)四氢-2H-吡喃-4-基]甲基}-3,4-二甲基-2-(1H-四唑-1-基)苯甲酰胺的合成通常涉及多个步骤:
四氢吡喃环的形成: 第一步涉及四氢吡喃环的合成,可以通过合适的先驱体在酸催化下环化来实现。
甲氧基苯基的引入: 甲氧基苯基的引入是通过使用4-甲氧基苄基氯和适当的催化剂进行的傅克烷基化反应。
四唑基的连接: 四唑环是通过叠氮化物和腈之间的[2+3]环加成反应合成的。
最终偶联: 最后一步涉及在温和条件下将四氢吡喃衍生物与四唑取代的苯甲酰胺偶联,通常使用EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)等偶联剂。
工业生产方法
该化合物的工业生产很可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器来更好地控制反应条件,以及实施重结晶或色谱等提纯技术。
化学反应分析
反应类型
N-{[4-(4-甲氧基苯基)四氢-2H-吡喃-4-基]甲基}-3,4-二甲基-2-(1H-四唑-1-基)苯甲酰胺可以进行各种化学反应,包括:
氧化: 甲氧基可以使用PCC(吡啶氯铬酸盐)等试剂氧化为羟基。
还原: 如果存在硝基,可以使用氢化或金属氢化物将其还原为胺。
取代: 苯甲酰胺部分可以进行亲核取代反应,特别是在酰胺基团的邻位。
常用试剂和条件
氧化: PCC,DMSO(二甲基亚砜)
还原: 钯催化剂的氢气,硼氢化钠
取代: 胺或硫醇等亲核试剂,在碱性条件下
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,甲氧基的氧化将产生羟基衍生物,而硝基的还原将产生胺衍生物。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构件。其独特的结构允许探索新的反应途径和开发新材料。
生物学
在生物学研究中,可以研究N-{[4-(4-甲氧基苯基)四氢-2H-吡喃-4-基]甲基}-3,4-二甲基-2-(1H-四唑-1-基)苯甲酰胺作为生物活性分子的潜力。它与各种生物靶点的相互作用可以提供对其作用机制和治疗潜力的见解。
医学
在医学上,可以研究该化合物作为候选药物的潜力。其独特的结构可以赋予生物靶点特定的结合性质,使其成为药物开发的有希望的先导化合物。
工业
在工业部门,该化合物可用于开发具有特定性能的新材料,例如聚合物或涂层。其稳定性和反应性使其适合各种应用。
作用机制
N-{[4-(4-甲氧基苯基)四氢-2H-吡喃-4-基]甲基}-3,4-二甲基-2-(1H-四唑-1-基)苯甲酰胺的作用机制涉及它与特定分子靶点的相互作用。甲氧基苯基可能有助于与蛋白质中的疏水口袋结合,而四唑基可以与氨基酸残基形成氢键。这些相互作用可以调节酶或受体的活性,从而导致化合物的生物学效应。
相似化合物的比较
类似化合物
- N-{[4-(4-甲氧基苯基)四氢-2H-吡喃-4-基]甲基}-3,4-二甲基苯甲酰胺
- N-{[4-(4-甲氧基苯基)四氢-2H-吡喃-4-基]甲基}-2-(1H-四唑-1-基)苯甲酰胺
独特性
与类似化合物相比,N-{[4-(4-甲氧基苯基)四氢-2H-吡喃-4-基]甲基}-3,4-二甲基-2-(1H-四唑-1-基)苯甲酰胺由于同时存在四唑和甲氧基苯基而脱颖而出。这种组合提供了一组独特的化学性质,例如增强的稳定性和特定的结合相互作用,这在各种应用中可能是有利的。
这篇详细的概述突出了N-{[4-(4-甲氧基苯基)四氢-2H-吡喃-4-基]甲基}-3,4-二甲基-2-(1H-四唑-1-基)苯甲酰胺在科学研究和工业中的重要性和潜在应用。
属性
分子式 |
C23H27N5O3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C23H27N5O3/c1-16-4-9-20(21(17(16)2)28-15-25-26-27-28)22(29)24-14-23(10-12-31-13-11-23)18-5-7-19(30-3)8-6-18/h4-9,15H,10-14H2,1-3H3,(H,24,29) |
InChI 键 |
YHLJOKGERRXQDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)N4C=NN=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12160798.png)
![2'-isobutyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160803.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12160807.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160820.png)
![3-Methyl-2-(prop-2-en-1-yl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12160823.png)
![(2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12160825.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160828.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12160835.png)
![2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12160849.png)
![N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B12160852.png)
![5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12160854.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12160857.png)

